molecular formula C11H9NO3S B13592792 Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate

Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate

Katalognummer: B13592792
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: JOODSLLWXRETQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of dyes, pigments, and other materials

Wirkmechanismus

The mechanism of action of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole: A parent compound with similar structural features but lacking the ester and carbonyl groups.

    2-Aminobenzothiazole: A precursor in the synthesis of methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate.

    Benzothiazole-2-thiol: Another derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific ester and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H9NO3S

Molekulargewicht

235.26 g/mol

IUPAC-Name

methyl 3-(1,3-benzothiazol-2-yl)-3-oxopropanoate

InChI

InChI=1S/C11H9NO3S/c1-15-10(14)6-8(13)11-12-7-4-2-3-5-9(7)16-11/h2-5H,6H2,1H3

InChI-Schlüssel

JOODSLLWXRETQU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(=O)C1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.